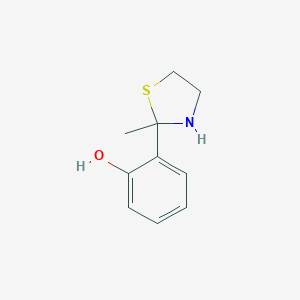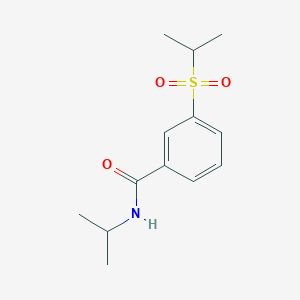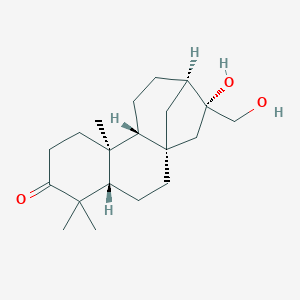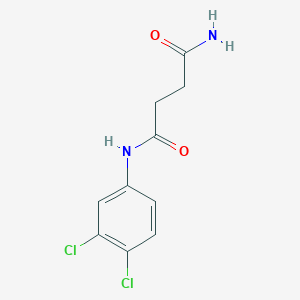
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol, also known as Mitochonic acid 5 (MA-5), is a small molecule that has been shown to have potential therapeutic effects on mitochondrial dysfunction. Mitochondria are known as the powerhouses of the cell, responsible for producing energy in the form of ATP. Mitochondrial dysfunction has been implicated in a variety of diseases, including neurodegenerative diseases, cancer, and metabolic disorders.
Mechanism Of Action
MA-5 works by activating the mitochondrial protease ClpP, which is responsible for removing damaged proteins from the mitochondria. This leads to improved mitochondrial function and increased ATP production. In addition, MA-5 has been shown to increase the expression of mitochondrial genes and improve mitochondrial biogenesis.
Biochemical And Physiological Effects
MA-5 has been shown to have a variety of biochemical and physiological effects. In addition to improving mitochondrial function, MA-5 has been shown to increase the expression of antioxidant genes, reduce oxidative stress, and improve glucose metabolism. MA-5 has also been shown to have anti-inflammatory effects and may have potential as a cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of using MA-5 in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach the mitochondria. However, one limitation is that it may not be effective in all types of mitochondrial dysfunction and may have off-target effects.
Future Directions
There are many potential future directions for research on MA-5. One area of research could be to investigate its potential as a therapy for other mitochondrial diseases, such as Leigh syndrome or mitochondrial myopathy. Another area of research could be to investigate the potential of MA-5 in combination with other therapies, such as antioxidants or anti-inflammatory agents. Finally, research could be done to investigate the safety and efficacy of MA-5 in human clinical trials.
Synthesis Methods
MA-5 can be synthesized using a multi-step process involving the reaction of 2-mercaptophenol with 2-bromoacetophenone to form the intermediate 2-(2-hydroxyphenyl)-2-oxoethyl thioacetate. This intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidine to form MA-5.
Scientific Research Applications
MA-5 has been shown to have potential therapeutic effects on mitochondrial dysfunction in a variety of diseases. For example, in a study published in the journal Cell Metabolism, researchers found that MA-5 improved mitochondrial function in mouse models of Parkinson's disease and extended their lifespan. Another study published in the journal Nature Communications found that MA-5 improved mitochondrial function in a mouse model of Alzheimer's disease and improved cognitive function.
properties
CAS RN |
16763-42-1 |
|---|---|
Product Name |
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol |
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
UJMADGHHOYHVSC-UHFFFAOYSA-N |
SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
Canonical SMILES |
CC1(NCCS1)C2=CC=CC=C2O |
synonyms |
2-(2-Methyl-2-thiazolidinyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)




![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)





